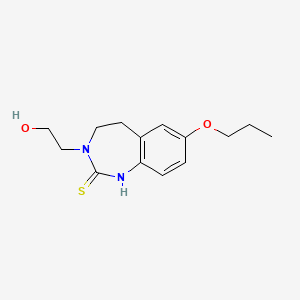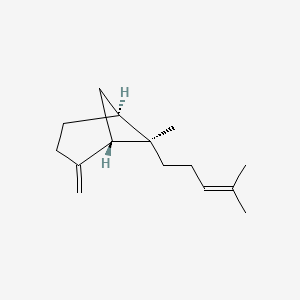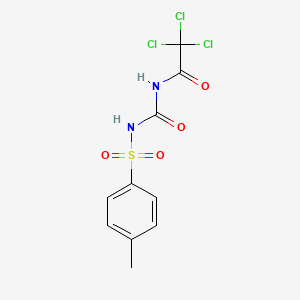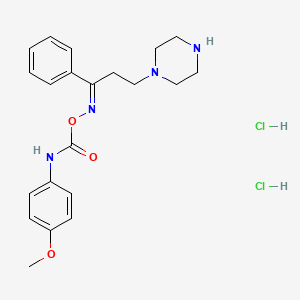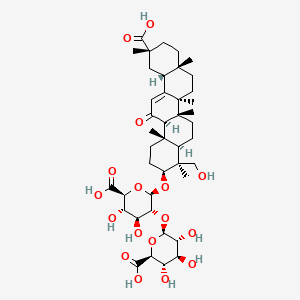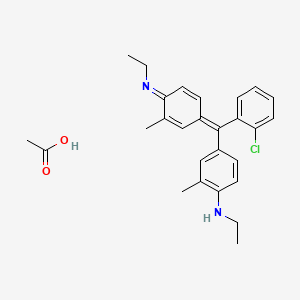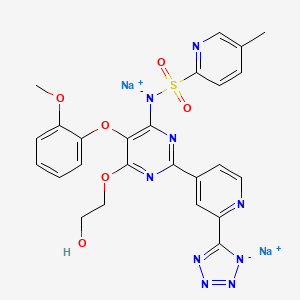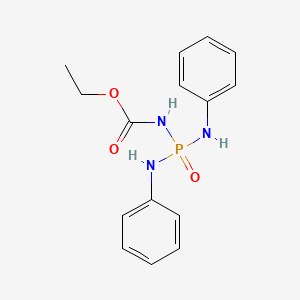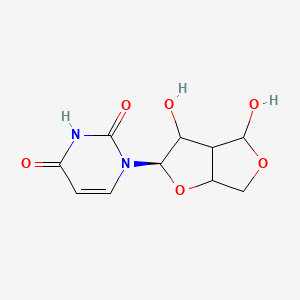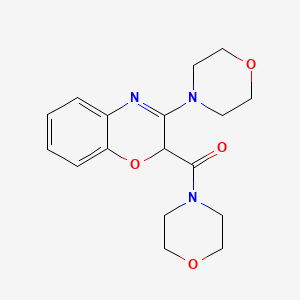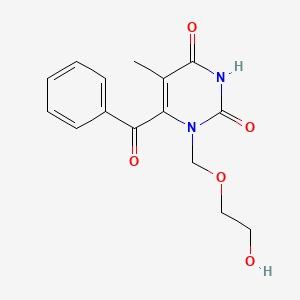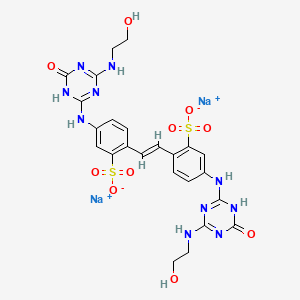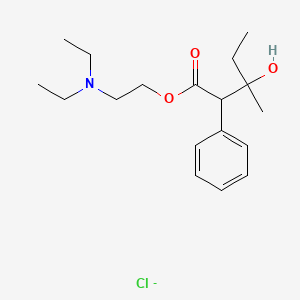
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is a chemical compound with a complex structure that includes both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride typically involves the esterification of 3-hydroxy-3-methyl-2-phenylpentanoic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-keto-3-methyl-2-phenylpentanoate.
Reduction: 3-hydroxy-3-methyl-2-phenylpentanol.
Substitution: 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate.
Scientific Research Applications
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl methacrylate: Similar in structure but lacks the phenyl and hydroxyl groups.
3-hydroxy-3-methyl-2-phenylpentanoic acid: The parent acid of the ester.
2-(diethylamino)ethyl acetate: Similar ester but with a simpler acyl group.
Uniqueness
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
94261-79-7 |
|---|---|
Molecular Formula |
C18H29ClNO3- |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h8-12,16,21H,5-7,13-14H2,1-4H3;1H/p-1 |
InChI Key |
WFCPIUJBLRVUKS-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C(C1=CC=CC=C1)C(=O)OCCN(CC)CC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
